molecular formula C19H19FN4O B2640429 N-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)-3-fluorobenzamide CAS No. 1797724-99-2

N-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)-3-fluorobenzamide

Cat. No. B2640429
CAS RN: 1797724-99-2
M. Wt: 338.386
InChI Key: DOJCFYQTVMUEML-UHFFFAOYSA-N
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Description

N-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)-3-fluorobenzamide, also known as Compound A, is a novel small molecule that has recently gained attention due to its potential therapeutic applications. This compound has been synthesized using a unique method and has shown promising results in scientific research.

Scientific Research Applications

Molecular Transporter Studies

Studies have identified compounds with structural similarities to "N-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)-3-fluorobenzamide" as potential inhibitors of various molecular transporters. For example, research into the metabolism of compounds structurally related to the specified chemical has shed light on their interaction with human organic cation transporter (OCT) 1–3 and organic anion transporter (OAT) 1, providing insights into their potential roles in renal and hepatic excretion processes (Umehara et al., 2009).

Antipsychotic Potential

Investigations into conformationally restricted butyrophenones, which include structural motifs similar to the query compound, have highlighted their affinity for dopamine (D(1), D(2), D(4)) and serotonin (5-HT(2A), 5-HT(2B), 5-HT(2C)) receptors. These findings suggest a potential antipsychotic application, indicating the relevance of such compounds in developing treatments for psychiatric disorders (Raviña et al., 2000).

Anti-Diabetic Drug Impurity Analysis

Research on Repaglinide, an anti-diabetic drug, has led to the identification and structural characterization of several impurities, including compounds with structural elements resembling "this compound." This work is critical for understanding the chemical stability and safety of pharmaceutical compounds (Kancherla et al., 2018).

TNF-α Production Inhibition

A study focusing on N-pyridinyl(methyl)fluorobenzamides, which share structural features with the query compound, demonstrated significant activity as inhibitors of TNF-α production. This suggests potential therapeutic applications in treating inflammatory conditions (Collin et al., 1999).

Corrosion Inhibition on Iron

Research into piperidine derivatives for corrosion inhibition on iron surfaces highlights the broader applicability of compounds structurally similar to "this compound" in industrial applications. These studies provide insights into the molecular interactions contributing to corrosion prevention (Kaya et al., 2016).

properties

IUPAC Name

N-[[1-(3-cyanopyridin-2-yl)piperidin-4-yl]methyl]-3-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19FN4O/c20-17-5-1-3-15(11-17)19(25)23-13-14-6-9-24(10-7-14)18-16(12-21)4-2-8-22-18/h1-5,8,11,14H,6-7,9-10,13H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOJCFYQTVMUEML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)C2=CC(=CC=C2)F)C3=C(C=CC=N3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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